REACTION_CXSMILES
|
[Na+].[CH2:2]([O:4][C:5](=[O:14])[CH2:6][CH2:7][C:8]([CH3:13])([CH3:12])[C:9]([O-])=[O:10])[CH3:3].C(OC(Cl)=O)(C)C.[BH4-].[Na+].[Cl-].[NH4+]>C1COCC1.CN(C=O)C.C(OCC)(=O)C.CO>[OH:10][CH2:9][C:8]([CH3:12])([CH3:13])[CH2:7][CH2:6][C:5]([O:4][CH2:2][CH3:3])=[O:14] |f:0.1,3.4,5.6,7.8|
|
Name
|
acid
|
Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
|
[Na+].C(C)OC(CCC(C(=O)[O-])(C)C)=O
|
Name
|
THF DMF
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CN(C)C=O
|
Name
|
|
Quantity
|
2.71 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(=O)Cl
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 20 h of stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
was added to the solution
|
Type
|
STIRRING
|
Details
|
After 30 min of stirring
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (2×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (hexanes/ethyl acetate 95:5 to 60:40)
|
Type
|
CUSTOM
|
Details
|
After evaporation at low temperature
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC(CCC(=O)OCC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.82 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |